REACTION_CXSMILES
|
[OH-].[B+3].[Na+].[OH-].[OH-].[OH-].[F:7][C:8]1[C:16]([N+:17]([O-:19])=[O:18])=[CH:15][C:14]([F:20])=[C:13]([F:21])[C:9]=1[C:10](O)=[O:11].B(F)(F)F.CCOCC>O1CCCC1>[F:7][C:8]1[C:16]([N+:17]([O-:19])=[O:18])=[CH:15][C:14]([F:20])=[C:13]([F:21])[C:9]=1[CH2:10][OH:11] |f:0.1.2.3.4.5,7.8|
|
Name
|
|
Quantity
|
44 g
|
Type
|
reactant
|
Smiles
|
[OH-].[B+3].[Na+].[OH-].[OH-].[OH-]
|
Name
|
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)O)C(=C(C=C1[N+](=O)[O-])F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at room temperature for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether
|
Type
|
CUSTOM
|
Details
|
The extract is dried
|
Type
|
DISTILLATION
|
Details
|
the solvent is distilled off
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(CO)C(=C(C=C1[N+](=O)[O-])F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14 g | |
YIELD: CALCULATEDPERCENTYIELD | 67.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |